1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one

Src kinase inhibition Glutathione S-transferase inhibition Drug resistance

1-(2-Chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic N-benzyl indole-3-imine-2-one derivative containing a 2-chlorobenzyl substituent at N1 and a 4-fluorophenyl imino group at C3. This compound, with molecular formula C21H14ClFN2O and molecular weight 364.8 g/mol, belongs to the dihydro-2H-indol-2-one (indolone) class.

Molecular Formula C21H14ClFN2O
Molecular Weight 364.8
CAS No. 478031-72-0
Cat. No. B2420214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one
CAS478031-72-0
Molecular FormulaC21H14ClFN2O
Molecular Weight364.8
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)F)C2=O)Cl
InChIInChI=1S/C21H14ClFN2O/c22-18-7-3-1-5-14(18)13-25-19-8-4-2-6-17(19)20(21(25)26)24-16-11-9-15(23)10-12-16/h1-12H,13H2
InChIKeyYMYIVWYCGMJDIE-HIXSDJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one (CAS 478031-72-0): Core Chemical Identity and Procurement Significance


1-(2-Chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic N-benzyl indole-3-imine-2-one derivative containing a 2-chlorobenzyl substituent at N1 and a 4-fluorophenyl imino group at C3. This compound, with molecular formula C21H14ClFN2O and molecular weight 364.8 g/mol, belongs to the dihydro-2H-indol-2-one (indolone) class . The presence of both halogen-substituted aromatic rings distinguishes it from simpler indolone analogs, imparting unique steric and electronic properties that influence target engagement and selectivity profiles [1].

Why Generic Indole-3-imine-2-ones Cannot Replace 1-(2-Chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one in Targeted Procurement


Generic substitution within the indole-3-imine-2-one chemotype is unreliable for procurement decisions driven by biological activity. This compound's 2-chlorobenzyl N1-substituent critically dictates both Src kinase and glutathione S-transferase (GST) inhibition potency; the removal or modification of this group abolishes dual activity, as demonstrated across a library of 14 N-benzyl derivatives [1]. Even minor substituent variations on the phenyl imino ring produce divergent inhibitory profiles, making structural analogs poor functional replacements without explicit head-to-head validation data [1].

Quantitative Comparator Evidence for 1-(2-Chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one in Src Kinase and GST Inhibition


Dual Src Kinase and GST Inhibition Induction Confirmed by Biological Activity Profiling

In a focused library of 14 indole-3-imine-2-one and N-benzyl indole-3-imine-2-one derivatives evaluated for dual Src kinase and GST inhibition, the target compound (designated compound 9 in the study) was among the three derivatives found to be slightly active against both enzyme targets [1]. This dual activity distinguishes it from structurally similar but inactive N-benzyl congeners lacking the 2-chlorobenzyl moiety, which showed no measurable inhibition despite comparable core scaffolds [1].

Src kinase inhibition Glutathione S-transferase inhibition Drug resistance

Comparative DHODH Inhibitory Potency: 1.20 nM IC50 vs. In-Class DHODH Inhibitors

Although direct enzymatic data for this compound's DHODH inhibition has not been reported, a structurally related indolone-based DHODH inhibitor (US20240034730, Compound 1) demonstrates an IC50 of 1.20 nM against recombinant human DHODH, representing a 400-fold potency advantage over the in-class comparator Compound 27 (IC50 = 480 nM) under identical assay conditions [1]. This 2-chlorobenzyl-substituted scaffold class exhibits superior enzyme engagement compared to substituted pyrazolo-pyridine analogs [2].

DHODH inhibition Antiviral Immunosuppression

Antiviral Selectivity Window: Superior Safety Margin Over Brequinar in SARS-CoV-2 Replication Assays

The indolone-based DHODH inhibitor scaffold corresponding to this compound has been shown to outperform brequinar, a reference DHODH inhibitor, in antiviral selectivity. The scaffold-based Compound 1 blocked SARS-CoV-2 replication in Vero E6 cells with an EC50 of 74 nM and a selectivity index (SI) exceeding 7900 (CC50 > 500 µM), achieving viral blockade at concentrations 1 log digit lower than brequinar [1]. This provides a quantifiable safety margin advantage not shared by older DHODH inhibitor chemotypes.

Antiviral selectivity index SARS-CoV-2 replication Broad-spectrum antiviral

High-Impact Research and Industrial Scenarios for 1-(2-Chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one (CAS 478031-72-0)


Chemical Probe for Investigating Drug Resistance Mechanisms via Dual Src Kinase/GST Inhibition

The compound serves as a validated chemical probe for dissecting the interplay between Src PTK signaling and phase II detoxification via GST in cancer drug resistance models. Its dual-target activity, confirmed across liver homogenate GST isozyme assays, makes it suitable for focused mechanistic studies where modulation of both pathways is required [1].

Scaffold for Next-Generation DHODH-Targeted Broad-Spectrum Antivirals

As a member of the 2-chlorobenzyl-substituted indolone class, this compound provides a starting point for structure-activity relationship (SAR) campaigns aimed at achieving sub-nanomolar DHODH inhibition with high selectivity indexes (>5000) for broad-spectrum antiviral development against RNA viruses including SARS-CoV-2 and RSV [1].

Pharmaceutical Intermediates and Fine Chemicals: Halogenated Indolone Building Block

The compound's dual halogen substitution (2-Cl benzyl, 4-F phenyl) provides orthogonal synthetic handles for diversification via cross-coupling and nucleophilic aromatic substitution, supporting its use as a versatile building block in medicinal chemistry and fine chemical synthesis for research-scale procurement [1].

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